1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
CAS No.:
Cat. No.: VC15859484
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H13NO3 |
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Molecular Weight | 219.24 g/mol |
IUPAC Name | 1,8-dimethyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid |
Standard InChI | InChI=1S/C12H13NO3/c1-7-4-3-5-8-9(12(15)16)6-10(14)13(2)11(7)8/h3-5,9H,6H2,1-2H3,(H,15,16) |
Standard InChI Key | DZQPIPVDENTCRC-UHFFFAOYSA-N |
Canonical SMILES | CC1=C2C(=CC=C1)C(CC(=O)N2C)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic name 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid reflects its substitution pattern: a quinoline backbone reduced at positions 1–4, with methyl groups at positions 1 and 8, a ketone at position 2, and a carboxylic acid at position 4. Its IUPAC name and CAS registry number (1269530-15-5) provide unambiguous identification .
Table 1: Key identifiers of 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Property | Value |
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CAS Number | 1269530-15-5 |
Molecular Formula | |
Molecular Weight | 219.24 g/mol |
Density | Not reported |
Boiling/Melting Points | Not reported |
Structural Conformation
While X-ray crystallography data for this specific compound is unavailable, related tetrahydroquinoline structures adopt half-boat or chair conformations in the heterocyclic ring. For example, (1S,3S)-methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate exhibits a half-boat conformation with aromatic ring dihedral angles of 82.93° . By analogy, 1,8-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid likely features a nonplanar ring system, influencing its reactivity and intermolecular interactions .
Synthesis and Characterization
Synthetic Routes
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Pictet-Spengler cyclization: Condensation of β-arylethylamines with carbonyl compounds.
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Hydrogenation of quinolines: Catalytic reduction of quinoline precursors.
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Multicomponent reactions: Leveraging Ugi or Biginelli reactions to assemble the tetracyclic framework.
The carboxylic acid moiety at position 4 suggests post-cyclization oxidation or hydrolysis of ester intermediates, a strategy employed in synthesizing analogous compounds .
Spectroscopic Characterization
Hypothetical characterization data can be inferred from similar molecules:
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IR Spectroscopy: Expected peaks include at ~1700 cm (ketone and carboxylic acid) and at 2500–3000 cm.
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NMR Spectroscopy:
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: Methyl groups (δ 1.2–2.5 ppm), aromatic protons (δ 6.5–8.0 ppm), and carboxylic proton (δ 12–13 ppm).
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: Carbonyl carbons (δ 170–210 ppm), aromatic carbons (δ 110–150 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 219.24 with fragmentation patterns reflecting loss of CO (44 Da) and CH (15 Da) .
Physicochemical Properties
Solubility and Stability
As a carboxylic acid, the compound is likely soluble in polar aprotic solvents (DMSO, DMF) and basic aqueous solutions. The tetrahydroquinoline core may confer limited solubility in nonpolar solvents. Stability data are unavailable, but α,β-unsaturated ketones are prone to photodegradation, suggesting storage under inert, light-protected conditions.
Thermal Properties
Melting and boiling points remain uncharacterized. Thermogravimetric analysis (TGA) of related compounds shows decomposition onset temperatures of 150–200°C, implying moderate thermal stability for the title compound .
Analytical Methods for Quantification
Chromatographic Techniques
Reverse-phase HPLC with UV detection (λ = 254–280 nm) is suitable for purity analysis. Mobile phases of acetonitrile/water (acidified with 0.1% formic acid) would enhance peak resolution.
Spectroscopic Methods
X-ray crystallography remains the gold standard for conformational analysis, though computational modeling (DFT, molecular dynamics) offers a practical alternative for structure prediction.
Challenges and Future Directions
Synthesis Optimization
Developing scalable, stereoselective routes is critical. Asymmetric hydrogenation or enzymatic resolution could address chirality challenges in tetrahydroquinoline synthesis.
Biological Screening
In vitro assays against disease-relevant targets (e.g., kinases, GPCRs) are needed to elucidate therapeutic potential.
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